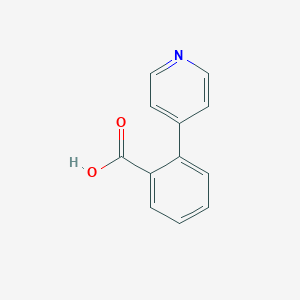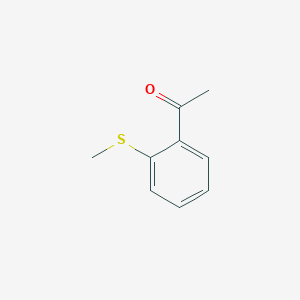
1-(2-(Methylthio)phenyl)ethanone
Vue d'ensemble
Description
1-(2-(Methylthio)phenyl)ethanone: is an organic compound with the molecular formula C9H10OS . It is a sulfur-containing aromatic ketone, characterized by the presence of a methylthio group (-SCH3) attached to the ortho position of the acetophenone structure. This compound is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Applications De Recherche Scientifique
Chemistry: 1-(2-(Methylthio)phenyl)ethanone is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: It serves as an intermediate in the synthesis of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like Vioxx (Rofecoxib) .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides .
Mécanisme D'action
Target of Action
o-(Methylthio)acetophenone is a sulfur-containing organic building block . It is a key intermediate in drug synthesis . It has been found to exhibit inhibitory effects against certain fungi, suggesting that its primary targets may be components of the fungal cell .
Mode of Action
It has been suggested that the compound can change the permeability of the cell membrane and affect the growth of the hyphae, causing their death . This indicates that o-(Methylthio)acetophenone may interact with its targets by disrupting normal cell functions, leading to cell death.
Biochemical Pathways
For example, by altering cell membrane permeability, it could disrupt nutrient uptake and waste removal, leading to cell death .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the specific metabolic pathways present in the organism and the compound’s chemical stability .
Result of Action
The primary result of o-(Methylthio)acetophenone’s action is the death of fungal cells. This is likely due to the compound’s disruptive effects on cell membrane permeability and hyphal growth .
Action Environment
The action, efficacy, and stability of o-(Methylthio)acetophenone can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the presence of other substances that can interact with it or alter its stability. Additionally, factors such as temperature, pH, and the presence of light could potentially affect the compound’s stability and activity .
Analyse Biochimique
Biochemical Properties
It is known that o-(Methylthio)acetophenone is a key intermediate in drug synthesis , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the process.
Molecular Mechanism
It is known to be a key intermediate in drug synthesis , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing 1-(2-(Methylthio)phenyl)ethanone involves the Friedel-Crafts acylation of thioanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation of Thioanisole: Another method involves the acetylation of thioanisole using acetic anhydride in the presence of a solid acid catalyst like H-beta zeolite.
Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The use of solid acid catalysts in place of traditional Lewis acids is preferred for environmental and economic reasons, as they can be regenerated and reused .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-(2-(Methylthio)phenyl)ethanone can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, and sulfonating agents in the presence of catalysts or under specific conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Comparaison Avec Des Composés Similaires
p-(Methylthio)acetophenone: Similar in structure but with the methylthio group at the para position.
m-(Methylthio)acetophenone: Similar in structure but with the methylthio group at the meta position.
4’-Methoxyacetophenone: Contains a methoxy group instead of a methylthio group.
4’-Chloroacetophenone: Contains a chloro group instead of a methylthio group.
Uniqueness: 1-(2-(Methylthio)phenyl)ethanone is unique due to the position of the methylthio group, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and biological properties compared to its para and meta counterparts.
Propriétés
IUPAC Name |
1-(2-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAPAQBFRRLPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447167 | |
| Record name | 1-[2-(Methylsulfanyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1441-97-0 | |
| Record name | 1-[2-(Methylsulfanyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(methylsulfanyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


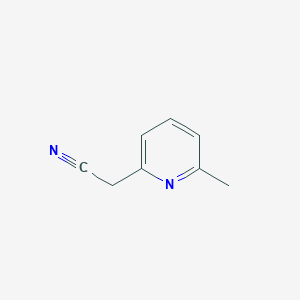
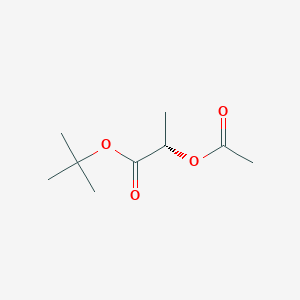
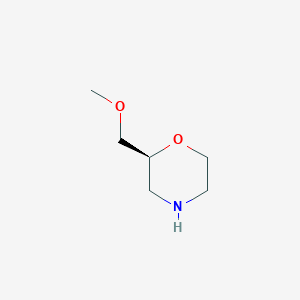
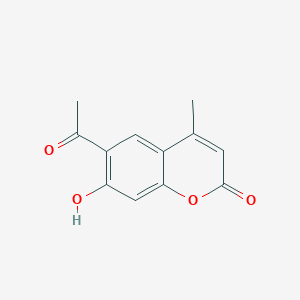
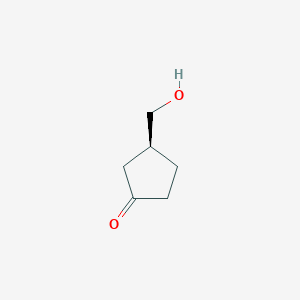
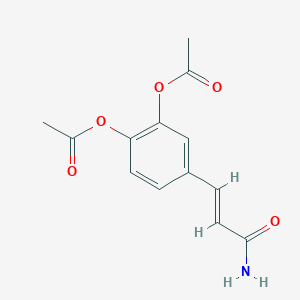
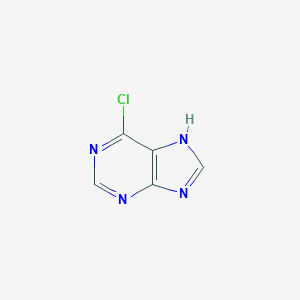
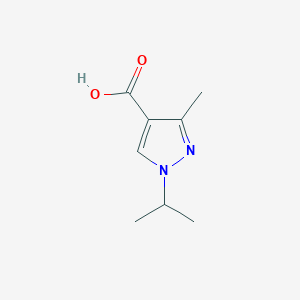
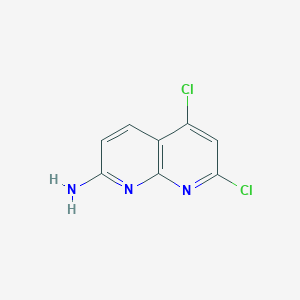
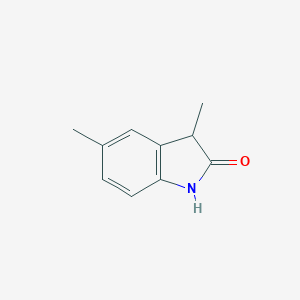
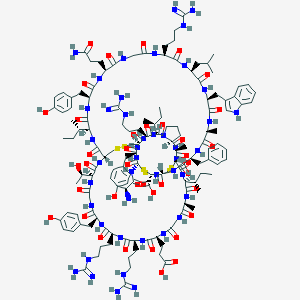
![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)

